molecular formula C26H23N3O B2867331 5-(3-methoxybenzyl)-8-methyl-3-(p-tolyl)-5H-pyrazolo[4,3-c]quinoline CAS No. 902515-03-1

5-(3-methoxybenzyl)-8-methyl-3-(p-tolyl)-5H-pyrazolo[4,3-c]quinoline

Cat. No. B2867331
CAS RN: 902515-03-1
M. Wt: 393.49
InChI Key: IRLSJKMABRUSGQ-UHFFFAOYSA-N
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Description

Pyrazoloquinoline is a type of organic compound that belongs to the class of quinolines, which are heterocyclic compounds with a two-ring structure. They are known for their diverse pharmacological effects .


Synthesis Analysis

The synthesis of pyrazoloquinoline derivatives often involves the reaction of certain precursors under specific conditions . For instance, novel pyrazolo-quinoline analogues have been synthesized in an effort to create newer antitubercular drugs against the rising bacterial resistance .


Molecular Structure Analysis

The molecular structure of pyrazoloquinoline derivatives can be determined using techniques such as X-ray diffraction (XRD), Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopy .


Chemical Reactions Analysis

Pyrazoloquinoline derivatives can undergo various chemical reactions. For example, they can participate in cycloaddition reactions . The reactivity of these compounds can be influenced by the presence of functional groups and the conditions under which the reactions are carried out.


Physical And Chemical Properties Analysis

The physical and chemical properties of pyrazoloquinoline derivatives can be analyzed using various techniques. For example, the energy difference between the lowest unoccupied molecular orbital (LUMO) and highest occupied molecular orbital (HOMO) can be calculated .

Scientific Research Applications

Synthesis and Catalytic Applications

  • A study by Ebrahimipour et al. (2018) explored the synthesis of a novel mixed-ligand Cu(II) Schiff base complex, which included a quinazoline Schiff base ligand. This complex demonstrated catalytic activities in synthesizing various compounds, highlighting its potential in chemical synthesis applications (Ebrahimipour et al., 2018).

Computational and Experimental Molecular Studies

  • Research by Trilleras et al. (2017) involved the synthesis of benzo[g]pyrimido[4,5-b]quinoline derivatives. This study included computational and experimental methods to analyze molecular structures, demonstrating the compound's utility in advanced material science and pharmaceutical research (Trilleras et al., 2017).

Novel Acid-Catalyzed Rearrangement

  • Mamedov et al. (2011) described an acid-catalyzed rearrangement involving quinoxaline systems. This reaction pathway could be of interest in developing new synthetic methods for pharmaceutical compounds (Mamedov et al., 2011).

Estrogen Receptor Ligand Development

  • Kasiotis et al. (2006) reported the preparation of pyrazolo[4,3-c]quinoline derivatives, potentially useful as ligands for the estrogen receptor. This indicates potential applications in the development of treatments for hormone-related conditions (Kasiotis et al., 2006).

Docking Studies and Anti-Cancer Activity

  • A 2021 study by Abad et al. explored the synthesis of a novel isoxazolequinoxaline derivative. This compound underwent docking studies predicting anti-cancer activity, suggesting its use in developing new cancer therapies (Abad et al., 2021).

In Vitro Antibacterial Activity

  • Lapa et al. (2013) found that 3-amino-1H-pyrazolo[3,4-b]quinolines demonstrated significant in vitro inhibitory activity on bacterial protein kinases. This finding suggests potential use in developing new antibacterial agents (Lapa et al., 2013).

Synthesis of Heterocyclic Derivatives

  • Pawlas et al. (2000) discussed the synthesis of pyrazolo[3,4-c]- and pyrazolo[4, 3-c]quinolines from benzyloxypyrazoles. These compounds could be relevant in the synthesis of complex heterocyclic structures for pharmaceutical applications (Pawlas et al., 2000).

Phosphodiesterase Inhibitors

  • Takase et al. (1994) synthesized quinazoline derivatives as cyclic GMP phosphodiesterase inhibitors, demonstrating potential in cardiovascular drug development (Takase et al., 1994).

Mechanism of Action

The mechanism of action of pyrazoloquinoline derivatives can vary depending on their structure and the target they interact with. For instance, some derivatives have shown significant activity against Mycobacterium tuberculosis, suggesting they may act by inhibiting certain proteins essential for the bacteria .

Future Directions

The future research directions in the field of pyrazoloquinoline derivatives could involve the synthesis of new derivatives with improved properties, the exploration of their potential applications in medicine, and the study of their mechanisms of action .

properties

IUPAC Name

5-[(3-methoxyphenyl)methyl]-8-methyl-3-(4-methylphenyl)pyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23N3O/c1-17-7-10-20(11-8-17)25-23-16-29(15-19-5-4-6-21(14-19)30-3)24-12-9-18(2)13-22(24)26(23)28-27-25/h4-14,16H,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRLSJKMABRUSGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C3C2=CN(C4=C3C=C(C=C4)C)CC5=CC(=CC=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3-methoxybenzyl)-8-methyl-3-(p-tolyl)-5H-pyrazolo[4,3-c]quinoline

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